molecular formula C20H17N3O4 B6574204 N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 1207031-65-9

N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B6574204
CAS No.: 1207031-65-9
M. Wt: 363.4 g/mol
InChI Key: WTLOXQFOIWYKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule with several functional groups. It contains an acetamide group (N-C(O)-CH3), a methoxy group (O-CH3), and a complex cyclic structure. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a tricyclic ring system. The presence of nitrogen atoms within the ring system suggests that it might be a heterocyclic compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetamide group could participate in hydrolysis reactions, while the methoxy group could be involved in ether cleavage reactions .

Safety and Hazards

Again, without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. This could involve in vitro and in vivo studies to determine its effects on cells and organisms .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-7-8-16(26-2)14(9-12)22-17(24)10-23-11-21-18-13-5-3-4-6-15(13)27-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLOXQFOIWYKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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